![molecular formula C25H26N2O B3828755 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone](/img/structure/B3828755.png)
2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone
Vue d'ensemble
Description
2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone, also known as MPAK-13, is a synthetic compound that has gained attention in the field of scientific research due to its potential use in various applications.
Mécanisme D'action
2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone exerts its effects through the inhibition of protein kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting protein kinases, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death. Additionally, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to have other biochemical and physiological effects. For example, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to reduce oxidative stress and inflammation, which are implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to have neuroprotective effects, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone is its specificity for protein kinases, which makes it a useful tool for studying the role of these enzymes in cell signaling and regulation. Additionally, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to have low toxicity in vitro, which makes it a safer alternative to other protein kinase inhibitors. However, one limitation of 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone. One area of interest is the development of more efficient synthesis methods for 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone, which could improve its availability for research purposes. Additionally, further studies are needed to elucidate the specific mechanisms by which 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone exerts its effects, which could lead to the development of more targeted therapies. Finally, the potential applications of 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone in imaging and sensing warrant further investigation, as these could have important implications for environmental monitoring and medical diagnostics.
Applications De Recherche Scientifique
2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been studied for its potential use in various scientific research applications, including cancer treatment, imaging, and sensing. In cancer research, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In imaging and sensing, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been used as a fluorescent probe for detecting metal ions, which has potential applications in environmental monitoring and medical diagnostics.
Propriétés
IUPAC Name |
(2E,5E)-2,5-bis[(E)-3-(N-methylanilino)prop-2-enylidene]cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c1-26(23-13-5-3-6-14-23)19-9-11-21-17-18-22(25(21)28)12-10-20-27(2)24-15-7-4-8-16-24/h3-16,19-20H,17-18H2,1-2H3/b19-9+,20-10+,21-11+,22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNGFGOMVBJMF-VLMYNYHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=CC=C1CCC(=CC=CN(C)C2=CC=CC=C2)C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)/C=C/C=C\2/C(=O)/C(=C/C=C/N(C3=CC=CC=C3)C)/CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5E)-2,5-bis[(E)-3-(N-methylanilino)prop-2-enylidene]cyclopentan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



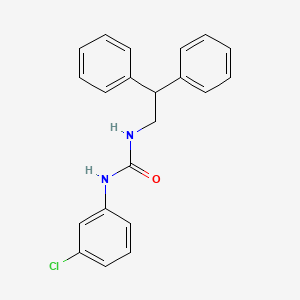
![7-fluoro-2-methyl-4-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B3828683.png)
![N-(2,5-dichlorophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3828686.png)
![N-(2,5-dichlorophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoacetamide](/img/structure/B3828692.png)
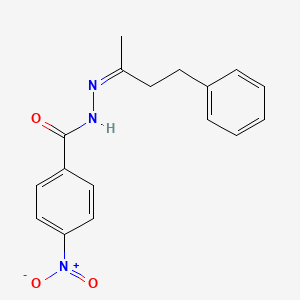
![4-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3828707.png)
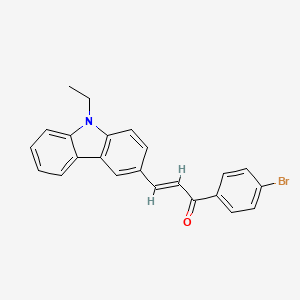
![2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone](/img/structure/B3828728.png)
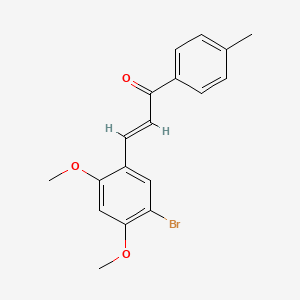
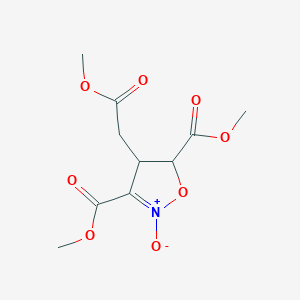

![1,1'-(4-hydroxy-3,5-biphenyldiyl)bis[5-(dimethylamino)-4-phenyl-2,4-pentadien-1-one]](/img/structure/B3828762.png)
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)urea](/img/structure/B3828772.png)
![isopropyl [5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B3828779.png)